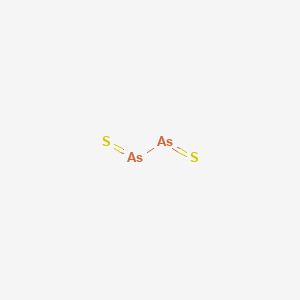
2,3-Naphthotriptycene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Naphthotriptycene is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structural features and potential applications in various fields of science. It is a highly symmetrical molecule that consists of three fused naphthalene rings and a triptycene unit. This structure gives 2,3-naphthotriptycene a high degree of rigidity and stability, which makes it an excellent candidate for use in a range of scientific applications.
Wirkmechanismus
The mechanism of action of 2,3-naphthotriptycene is not well understood. However, it is believed that its unique structural features play a key role in its ability to interact with other molecules and materials. The rigidity and stability of the molecule make it an excellent candidate for use in various chemical reactions and processes.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 2,3-naphthotriptycene. However, some studies have suggested that it may have potential applications in the development of new drugs and therapies. For example, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases and conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,3-naphthotriptycene in lab experiments is its high degree of stability and rigidity. This makes it an excellent candidate for use in various chemical reactions and processes. However, one of the limitations of using this compound is its complex synthesis process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 2,3-naphthotriptycene. One area of interest is in the development of new materials for use in electronics and photonics. Researchers are also exploring the potential applications of this compound in the development of new drugs and therapies. Additionally, there is ongoing research into the mechanism of action of 2,3-naphthotriptycene, which could help to unlock its full potential in various fields of science.
Synthesemethoden
The synthesis of 2,3-naphthotriptycene is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the Diels-Alder reaction between 1,3,5-triphenylbenzene and 1,2-naphthoquinone. This reaction yields a mixture of isomers, which can be separated and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
2,3-Naphthotriptycene has been studied extensively for its potential applications in various fields of science. One of the most promising areas of research is in the development of new materials for use in electronics and photonics. The unique structural features of 2,3-naphthotriptycene make it an excellent candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices.
Eigenschaften
CAS-Nummer |
13929-87-8 |
|---|---|
Produktname |
2,3-Naphthotriptycene |
Molekularformel |
C28H18 |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene |
InChI |
InChI=1S/C28H18/c1-2-8-18-14-20-16-26-25(15-19(20)13-17(18)7-1)27-21-9-3-5-11-23(21)28(26)24-12-6-4-10-22(24)27/h1-16,27-28H |
InChI-Schlüssel |
KQDVXKOVVCYSNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
Kanonische SMILES |
C1=CC=C2C=C3C=C4C5C6=CC=CC=C6C(C4=CC3=CC2=C1)C7=CC=CC=C57 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[(2R,3R,4S)-2,3,4-triacetyloxy-4-cyanobutyl] acetate](/img/structure/B89260.png)




